Redox-Silent Benzoate Ester Core vs. Redox-Active Quinone in Idebenone: A Fundamental Mechanistic Distinction
The target compound is built on an aromatic benzoate ester core, which lacks the conjugated 1,4-benzoquinone redox center of idebenone . This precludes it from directly accepting electrons from mitochondrial Complex I or acting as a lipophilic antioxidant via redox cycling, which are the hallmark functional features of idebenone (EC50 for lipid peroxidation inhibition: ~0.5–5 µM in rat brain microsomes) [1]. Consequently, Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate serves as a negative control for redox-dependent effects or a scaffold for installing latent quinone activity via metabolic oxidation or synthetic modification.
| Evidence Dimension | Redox Activity (Electron Acceptance from Mitochondrial Complex I) |
|---|---|
| Target Compound Data | Not applicable (benzoate ester, no quinone moiety) |
| Comparator Or Baseline | Idebenone: Accepts electrons from Complex I and restores respiration in ubiquinone-deficient mitochondria at 1–10 µM [2]. |
| Quantified Difference | Qualitative difference: Redox-active vs. redox-inert core structure. |
| Conditions | Isolated mitochondrial respiratory chain assays |
Why This Matters
For researchers designing mitochondrial probes, this redox-inert character prevents confounding antioxidant artifacts, a critical advantage when dissecting CoQ10 biology.
- [1] Sugiyama, Y., & Fujita, T. (1985). Stimulation of the respiratory and phosphorylating activities in rat brain mitochondria by idebenone (CV-2619), a new agent improving cerebral metabolism. FEBS Letters, 184(1), 48–51. View Source
- [2] Giorgio, V. et al. (2011). The idebenone metabolite QS-10 restores electron transfer in complex I and CoQ10 deficiencies. EMBO Molecular Medicine, 3(8), 492–503. View Source
